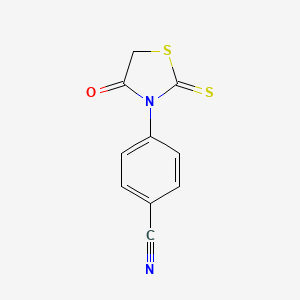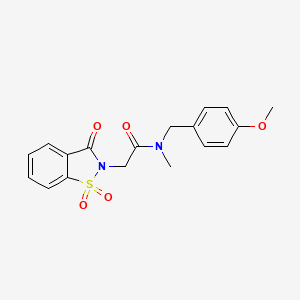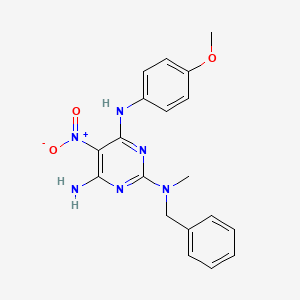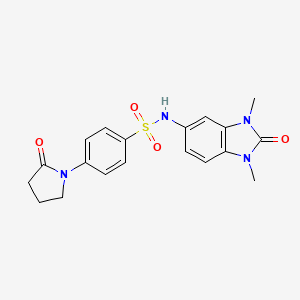![molecular formula C28H29N3O6 B12486144 Methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12486144.png)
Methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-benzoylpiperazin-1-yl)-3-[2-(4-methoxyphenoxy)acetamido]benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a benzoylpiperazine moiety and a methoxyphenoxyacetamido group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-benzoylpiperazin-1-yl)-3-[2-(4-methoxyphenoxy)acetamido]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzoylpiperazine Intermediate: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.
Preparation of the Methoxyphenoxyacetamido Intermediate: This involves the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid, which is then converted to its acetamido derivative.
Coupling Reaction: The final step involves the coupling of the benzoylpiperazine intermediate with the methoxyphenoxyacetamido intermediate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-benzoylpiperazin-1-yl)-3-[2-(4-methoxyphenoxy)acetamido]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and methoxyphenoxyacetamido moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Propiedades
Fórmula molecular |
C28H29N3O6 |
|---|---|
Peso molecular |
503.5 g/mol |
Nombre IUPAC |
methyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C28H29N3O6/c1-35-22-9-11-23(12-10-22)37-19-26(32)29-24-18-21(28(34)36-2)8-13-25(24)30-14-16-31(17-15-30)27(33)20-6-4-3-5-7-20/h3-13,18H,14-17,19H2,1-2H3,(H,29,32) |
Clave InChI |
LNDOGIKXVBEANZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(dimethylamino)-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide](/img/structure/B12486067.png)

![(2,3-Dimethoxyphenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B12486073.png)
![2-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide](/img/structure/B12486080.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B12486102.png)
![Ethyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486104.png)
![5-Ethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12486108.png)

![N-[16-ethyl-3-hydroxyfurosta-5,20(22)-dien-26-yl]acetamide](/img/structure/B12486117.png)
![Benzoimidazol-2-one, 5-[(1-hydroxymethylpropylamino)methyl]-1,3-dimethyl-1,3-dihydro-](/img/structure/B12486121.png)
![N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B12486125.png)

